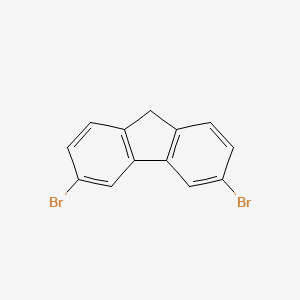

3,6-dibromo-9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)12(8)6-10/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIWMQYRSIWOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Significance of Fluorene Based Scaffolds in Organic Materials Science

Fluorene (B118485), a polycyclic aromatic hydrocarbon, possesses a unique combination of properties that make it an exceptional scaffold for organic electronic materials. researchgate.net Its rigid, planar biphenyl (B1667301) structure provides a high degree of π-electron delocalization, which is fundamental for efficient charge transport. ontosight.ai This inherent structural integrity also contributes to the high thermal and chemical stability of fluorene derivatives, a crucial attribute for the longevity and reliability of electronic devices. researchgate.netmdpi.com

One of the most attractive features of the fluorene core is its high photoluminescence quantum yield, making it an excellent candidate for light-emitting applications. scispace.com Fluorene-based polymers, known as polyfluorenes, are particularly noted for their strong blue emission, a color that has historically been challenging to achieve with high efficiency and stability in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the fluorene scaffold are also highly tunable. researchgate.net Functionalization at the C9 position of the fluorene ring is a common strategy to improve solubility and processability without significantly disrupting the electronic conjugation of the backbone. Furthermore, modifications at other positions, such as C2, C7, C3, and C6, allow for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling the optimization of charge injection and transport properties in devices like OLEDs and organic solar cells. researchgate.netmdpi.comepstem.net

The versatility of fluorene has led to its incorporation into a wide range of materials, from small molecules to dendrimers and conjugated polymers, for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netepstem.net

Strategic Importance of 3,6 Dibromo 9h Fluorene As a Building Block in π Conjugated Systems

Established Synthetic Routes to this compound

The preparation of this compound is often achieved through the direct bromination of 9H-fluorene. While specific reaction conditions can vary, a common approach involves the use of bromine in a suitable solvent. For instance, the bromination of fluorene in chloroform (B151607) has been reported as a method to yield 2,7-dibromofluorene (B93635), which is an isomer of the target compound. researchgate.net It is important to note that the numbering of the fluorene ring can sometimes lead to the use of 2,7-dibromofluorene and this compound to refer to the same molecule, depending on the convention followed.

Another key intermediate in the synthesis of fluorene derivatives is 3,6-dibromo-fluoren-9-one. This ketone can be synthesized from 3,6-dibromophenanthrene-9,10-dione (B38615). chemicalbook.com The reaction involves heating a mixture of 3,6-dibromophenanthrene-9,10-dione with potassium hydroxide (B78521) in water, followed by the careful addition of potassium permanganate. chemicalbook.com The resulting 3,6-dibromo-9-fluorenone can then be reduced to this compound.

Selective Functionalization at the 9-Position of this compound

The methylene (B1212753) bridge at the 9-position of the fluorene core is particularly reactive due to the acidity of its C-H bonds. thieme-connect.delabxing.com This reactivity allows for the selective introduction of various functional groups, leading to a diverse range of 9,9-disubstituted fluorene derivatives. These derivatives are widely used in materials science to enhance properties like solubility, thermal stability, and charge transport. labxing.comaau.edu.et

Alkylation and Arylation through Nucleophilic Substitution

A primary method for functionalizing the 9-position is through nucleophilic substitution reactions. Alkylation can be readily achieved by treating this compound with alkyl halides in the presence of a base. researchgate.net This reaction typically leads to the formation of 9,9-dialkylfluorene derivatives.

Arylation at the 9-position, while more challenging, imparts excellent morphological and thermal stability to the resulting molecules. labxing.com One approach involves a Friedel-Crafts-type substitution reaction. For example, 3,6-dibromo-9-phenyl-9H-fluoren-9-ol can react with 9-octyl-9H-carbazole in the presence of an acid catalyst to yield 3-(3,6-dibromo-9-phenyl-9H-fluoren-9-yl)-9-octyl-9H-carbazole. nycu.edu.tw

Direct arylation polymerization has also been explored as a sustainable method for creating π-conjugated polymers. wiley.comresearchgate.net This technique involves the cross-coupling of aryl halides with C-H bonds, often catalyzed by palladium complexes. wiley.comrsc.org

Phase Transfer Catalysis for 9,9-Disubstituted Fluorene Derivatives

Phase transfer catalysis (PTC) offers an efficient and alternative pathway for the synthesis of 9,9-disubstituted fluorene derivatives. aau.edu.et This method utilizes a two-phase system, such as toluene (B28343) and aqueous sodium hydroxide, along with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). aau.edu.etucf.edu The catalyst facilitates the transfer of the base to the organic phase, where it deprotonates the fluorene at the 9-position, enabling subsequent reaction with an alkylating or arylating agent. For instance, the synthesis of 3,6-dibromo-9,9-dioctyl-9H-fluorene can be accomplished by reacting 2,7-dibromofluorene with 1-bromooctane (B94149) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and aqueous sodium hydroxide, with TBAB and potassium iodide as catalysts. rsc.org

Table 1: Synthesis of 3,6-dibromo-9,9-dioctyl-9H-fluorene via Phase Transfer Catalysis. rsc.org

| Reactant | Reagent | Solvent | Catalyst | Product |

| 2,7-dibromofluorene | 1-bromooctane, aq. NaOH | DMSO | TBAB, KI | 3,6-dibromo-9,9-dioctyl-9H-fluorene |

Grignard Reactions for the Synthesis of 9-Substituted 3,6-Dibromofluorene-9-ols

Grignard reactions provide a versatile method for introducing aryl or alkyl groups at the 9-position, leading to the formation of 9-substituted-9-fluorenols. This is typically achieved by reacting 3,6-dibromo-fluoren-9-one with a Grignard reagent. For example, the reaction of 3,6-dibromo-fluorenone with phenylmagnesium bromide yields 3,6-dibromo-9-phenyl-9H-fluoren-9-ol. nycu.edu.tw These fluorenol intermediates are valuable precursors for further functionalization. nycu.edu.twrsc.org

Table 2: Grignard Reaction for the Synthesis of 3,6-Dibromo-9-phenyl-9H-fluoren-9-ol. nycu.edu.tw

| Starting Material | Grignard Reagent | Product |

| 3,6-dibromo-fluorenone | Phenylmagnesium bromide | 3,6-dibromo-9-phenyl-9H-fluoren-9-ol |

Strategic Incorporation of this compound into Complex Molecular Architectures

The bifunctional nature of this compound, with its reactive bromine atoms and the functionalizable 9-position, makes it an ideal monomer for the construction of complex molecular architectures, particularly polymers. epstem.netmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to incorporate the 3,6-dibromofluorene unit into polymer backbones. epstem.netmdpi.com

For example, 3,6-dibromo-9-octyl-9H-carbazole can be coupled with fluorene-2-boronic acid using a palladium catalyst to synthesize 3,6-di(9H-fluoren-2-yl)-9-octyl-9H-carbazole. epstem.net Similarly, polyfluorene copolymers can be synthesized via Suzuki-Miyaura cross-coupling of 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester with 2,7-dibromo-9,9-dioctyl-9H-fluorene and other comonomers. mdpi.com These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), polymer solar cells, and other optoelectronic devices. cymitquimica.comossila.com

The functionalization at the 9-position with long alkyl chains, such as octyl groups, is a common strategy to improve the solubility and processability of these polymers. rsc.orgcymitquimica.com The resulting materials often exhibit desirable properties such as high charge-carrier mobility and efficient electroluminescence. ossila.com

Polymerization and Copolymerization Studies Utilizing 3,6 Dibromo 9h Fluorene Moieties

Palladium-Catalyzed Cross-Coupling Polymerizations of 3,6-Dibromo-9H-Fluorene

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of a wide array of conjugated polymers. In the context of fluorene-based materials, these methods have been extensively employed to polymerize this compound with various comonomers, leading to polymers with tailored electronic and optical properties.

Suzuki-Miyaura Polycondensation in Fluorene-Based Polymer Synthesis

The Suzuki-Miyaura polycondensation is a versatile and widely used method for the synthesis of conjugated polymers. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the synthesis of fluorene-based polymers, this compound or its derivatives serve as the dihalide monomer, which is reacted with a diboronic acid or ester comonomer.

The reaction conditions for Suzuki-Miyaura polycondensation are crucial for achieving high molecular weight polymers with well-defined structures. Key parameters include the choice of palladium catalyst, ligand, base, and solvent system. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, often in combination with a phosphine ligand and an aqueous base such as potassium carbonate. nycu.edu.twdergipark.org.tr The use of phase-transfer catalysts can also enhance the reaction rate and polymer molecular weight.

Researchers have successfully synthesized a variety of fluorene-containing copolymers using this method, including those incorporating carbazole and quinoxaline units. nycu.edu.twelsevierpure.com The resulting polymers often exhibit high thermal stability and desirable photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nanoscience.or.krmdpi.com

Kumada Polymerization for Conjugated Polymer Backbones

Kumada catalyst-transfer polycondensation (KCTP) is another powerful method for the synthesis of conjugated polymers, particularly polythiophenes and polyfluorenes. researchgate.net This chain-growth polymerization technique utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organohalide. For fluorene-based polymers, a di-Grignard reagent of a fluorene (B118485) derivative can be polymerized, or an AB-type monomer containing both a Grignard reagent and a halide can be used.

A key advantage of KCTP is the potential for controlled/"living" polymerization, which allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDIs), and well-defined end-groups. researchgate.net The choice of catalyst and ligand is critical in controlling the polymerization. For instance, nickel catalysts bearing bis(diphenylphosphino)propane (dppp) type ligands have been shown to be effective for the controlled synthesis of polyfluorenes. researchgate.netrsc.org

While less commonly reported specifically for this compound, the principles of Kumada polymerization are applicable. The synthesis of high molecular weight polyfluorenes with narrow molecular weight distributions has been demonstrated, showcasing the potential of this method for creating well-defined fluorene-based materials. rsc.org

Direct Arylation Polymerization of this compound Analogues

Direct arylation polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Suzuki and Stille polymerizations. researchgate.net This method avoids the pre-functionalization of one of the monomers with an organometallic reagent (e.g., boronic acid or organotin), instead directly coupling a C-H bond with a C-X (X = halide) bond.

For the synthesis of fluorene-based polymers, 2,7-dibromo-9,9-dioctylfluorene is a commonly used monomer, which can be copolymerized with various aromatic compounds containing activated C-H bonds. researchgate.net A highly efficient catalytic system for the polycondensation of 2,7-dibromo-9,9-dioctylfluorene and 1,2,4,5-tetrafluorobenzene has been reported, yielding high molecular weight polymers. researchgate.net

The reaction conditions for DArP typically involve a palladium catalyst, a phosphine ligand, a base, and often a carboxylic acid additive. The choice of solvent can also significantly impact the reaction efficiency and the properties of the resulting polymer. While conventional DArP often requires polar aprotic solvents, recent developments have shown high reactivity in less polar solvents like THF and toluene (B28343). researchgate.net

Design and Synthesis of Copolymers Containing this compound Units

The copolymerization of this compound with other aromatic monomers is a powerful strategy for tuning the optoelectronic properties of the resulting materials. By incorporating different comonomers, researchers can modulate the polymer's band gap, emission color, and charge transport characteristics.

Fluorene-Carbazole Copolymers

Fluorene-carbazole copolymers are a class of materials that have garnered significant interest for their potential applications in blue-light-emitting devices. nycu.edu.tw Carbazole is an electron-rich moiety that can enhance the hole-transporting properties of the copolymer.

The synthesis of these copolymers is typically achieved through Suzuki-Miyaura polycondensation, reacting a dibromo-fluorene monomer with a diboronic acid or ester of a carbazole derivative. nycu.edu.twdergipark.org.tr The properties of the resulting copolymers, such as molecular weight and photoluminescence quantum yield, can be influenced by the reaction conditions and the specific substituents on the fluorene and carbazole units. mdpi.com The incorporation of carbazole units has been shown to suppress the formation of undesirable long-wavelength emission bands that can occur in fluorene homopolymers. nycu.edu.tw

Fluorene-Quinoxaline Copolymers

Quinoxaline is an electron-deficient heterocycle, and its incorporation into a fluorene-based polymer backbone can lead to materials with interesting charge-transfer characteristics. elsevierpure.comnanoscience.or.kr The resulting fluorene-quinoxaline copolymers often exhibit a lower band gap compared to polyfluorene, which can be advantageous for various electronic applications. nanoscience.or.kr

The synthesis of fluorene-quinoxaline copolymers is commonly carried out via Suzuki-Miyaura polycondensation, where a dibromo-fluorene monomer is reacted with a diboronic ester of a quinoxaline derivative. elsevierpure.comnanoscience.or.kr These copolymers are often soluble in common organic solvents and possess good thermal stability. nanoscience.or.kr The electroluminescent properties of these materials have been investigated, with some copolymers showing promising performance in OLEDs. elsevierpure.comnanoscience.or.kr

Copolymers with Tetraphenylsilane Derivatives

The incorporation of tetraphenylsilane units into a polyfluorene backbone, specifically through linkages at the 3 and 6 positions of the fluorene monomer, is a strategic approach to developing solution-processable host materials, particularly for applications like green phosphorescent organic light-emitting diodes (OLEDs). nycu.edu.twresearchgate.net This specific linkage pattern is chosen to intentionally interrupt the conjugation pathway along the polymer backbone. nycu.edu.twresearchgate.net This interruption results in materials with a high triplet energy gap, a desirable characteristic for host materials in phosphorescent devices.

The synthesis of these copolymers is typically achieved through palladium-catalyzed Suzuki coupling reactions. nycu.edu.twresearchgate.net In a representative synthesis, a 3,6-dibromo-9,9-disubstituted fluorene monomer, such as 3,6-Dibromo-9,9-bis(4-hexyloxyphenyl)-9H-fluorene , is reacted with a tetraphenylsilane-based diboronic acid derivative. nycu.edu.tw The reaction is facilitated by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) , in a biphasic solvent system (e.g., toluene and aqueous potassium carbonate) with a phase-transfer catalyst like Aliquat 336 . nycu.edu.tw

Researchers have synthesized copolymers, designated as P1 and P2, using this methodology. nycu.edu.twresearchgate.net The resulting fluorene-tetraphenylsilane copolymers demonstrate excellent thermal stability and high glass transition temperatures (Tg) exceeding 215 °C. nycu.edu.twresearchgate.net The confinement of the polymer conjugation, achieved through the combination of the 3,6-fluorene linkages and the non-conjugated silane units, endows these materials with UV-violet emissions in their solid state. nycu.edu.twresearchgate.net

| Property | Value | Significance |

|---|---|---|

| Linkage Position | 3,6-linkage of fluorene | Minimizes conjugation path, leading to a high triplet energy gap. nycu.edu.tw |

| Synthesis Method | Palladium-catalyzed Suzuki coupling | An efficient cross-coupling method for forming C-C bonds in polymer synthesis. nycu.edu.twresearchgate.net |

| Glass Transition Temperature (Tg) | ≥ 215 °C | Indicates high thermal stability of the resulting copolymers. nycu.edu.twresearchgate.net |

| Solid-State Emission | UV-violet | A consequence of the effectively confined conjugation length. nycu.edu.twresearchgate.net |

Control over Polymer Conjugation Length and Molecular Weight in 3,6-Dibromofluorene-Derived Systems

The ability to control conjugation length and molecular weight is paramount in the synthesis of conjugated polymers, as these parameters directly influence their optical, electronic, and processing properties. For polymers derived from 3,6-dibromofluorene, several strategies are employed to achieve this control.

The primary method for controlling conjugation length is inherent in the monomer's structure. Using the 3,6-isomers of dibromofluorene, as opposed to the more common 2,7-isomers, introduces a meta-like linkage that significantly disrupts the π-conjugation along the polymer backbone. nycu.edu.twresearchgate.net This structural choice is a deliberate design element to create wide-bandgap materials.

Beyond this inherent structural control, the molecular weight of polyfluorenes synthesized via Suzuki polycondensation can be managed by several factors:

Stoichiometric Ratio: In step-growth polymerizations like the Suzuki reaction, deviating slightly from a perfect 1:1 stoichiometric ratio of the dibromo- and diboronic acid-functionalized monomers can limit the achievable molecular weight. gfzxb.org

Reaction Conditions: Factors such as the choice of solvent, the type of base (e.g., potassium carbonate, potassium phosphate), and the specific palladium catalyst system can all influence the polymerization kinetics and, consequently, the final molecular weight of the polymer. gfzxb.org For instance, using a Pd(II) catalytic system and ensuring good miscibility between the organic and aqueous phases can favor the formation of higher molecular weight polyfluorenes. gfzxb.org

End-Capping: The polymerization can be intentionally terminated by introducing a monofunctional reagent. After the main polymerization has proceeded, adding a compound like benzeneboronic acid or bromobenzene caps the reactive chain ends, preventing further growth and thus controlling the final average molecular weight. nycu.edu.tw

For more precise control, chain-growth polymerization methods, such as Suzuki-Miyaura Catalyst-Transfer Polymerization (CTP), have been developed. rsc.orgosti.govscholaris.ca This technique offers a more "living" polymerization character, enabling the synthesis of conjugated polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity), and well-defined end-groups. rsc.orgscholaris.cafao.org In this approach, the molecular weight can be tuned by adjusting the feed ratio of the monomer to the initiator. fao.org The polymerization proceeds in a chain-growth manner, which allows for greater control over the final polymer architecture compared to traditional step-growth methods. osti.govfao.org

| Control Method | Description | Effect |

|---|---|---|

| Isomer Selection | Use of 3,6-dibromofluorene instead of 2,7-isomers. | Inherently limits π-conjugation along the polymer backbone. nycu.edu.twresearchgate.net |

| Stoichiometric Imbalance | Slight excess of one monomer in Suzuki polycondensation. | Limits the maximum achievable degree of polymerization and molecular weight. gfzxb.org |

| End-Capping | Addition of a monofunctional reagent (e.g., bromobenzene) post-polymerization. | Terminates chain growth, providing control over the final molecular weight. nycu.edu.tw |

| Catalyst-Transfer Polymerization (CTP) | A chain-growth mechanism where the catalyst remains on the growing chain end. | Allows for predictable molecular weights based on monomer/initiator ratio and narrow polydispersity. rsc.orgosti.govfao.org |

Advanced Applications of Materials Derived from 3,6 Dibromo 9h Fluorene

Organic Electronic and Optoelectronic Devices

The unique electronic structure and high photoluminescence quantum yield of fluorene-based materials make them prime candidates for active components in various organic electronic and optoelectronic devices. The 3,6-dibromo-9H-fluorene scaffold serves as a foundational element in the molecular architecture of materials designed for these cutting-edge technologies.

Active Layer Components in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are instrumental in the development of active layer components for OLEDs. Through palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, the bromine atoms can be substituted with various aromatic groups to create copolymers with tailored emission colors and high efficiencies. Polyfluorenes, a prominent class of polymers derived from this monomer, are known for their strong blue emission, high charge carrier mobility, and excellent thermal stability.

For instance, copolymers incorporating alternating 3,6-fluorene units and other aromatic moieties have been synthesized to tune the emission color and improve device performance. The rigid and planar structure of the fluorene (B118485) unit contributes to high photoluminescence efficiency, a key requirement for emissive materials in OLEDs.

| Compound/Polymer Class | Role in OLED | Emission Color | Max. Efficiency (cd/A) | Max. Brightness (cd/m²) | Ref. |

| Poly[(9,9-bis(4-(2-ethylhexyloxy)phenyl)-fluorene)-co-(3,7-dibenzothiophene-S,S-dioxide)] | Host | White | 14.4 | >1000 | researchgate.net |

| Copolymer of 9,9-dioctylfluorene and 9,10-dicyanophenanthrene | Emitter | - | 3.33 | 9230 | mdpi.com |

Photoactive Materials in Organic Solar Cells (OSCs)

In the realm of organic solar cells, polymers derived from this compound are utilized as electron-donating materials in the photoactive layer of bulk heterojunction (BHJ) devices. These fluorene-based copolymers are often designed with a donor-acceptor (D-A) architecture to achieve broad absorption spectra and optimize the energy levels for efficient charge separation at the donor-fullerene interface.

The performance of OSCs is influenced by the molecular weight of the fluorene-based polymer. Studies have shown that the photovoltaic performance increases with the degree of polymerization, as higher molecular weight polymers can lead to improved light absorption and charge transport within the active layer.

| Polymer | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| F8TBT | Bulk Heterojunction | >2.0 (for Mn > 10 kg/mol ) | - | - | - |

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

The development of efficient and stable hole-transporting materials is crucial for advancing perovskite solar cell technology. Fluorene-based compounds have emerged as a promising class of HTMs due to their excellent charge transport properties and tunable energy levels. While many examples start from the 2,7-dibromo isomer, the synthetic principles are directly applicable to this compound, allowing for the creation of novel HTM architectures. These materials can be synthesized to have appropriate HOMO levels that align well with the valence band of the perovskite absorber layer, facilitating efficient hole extraction.

Research has demonstrated that fluorene-based HTMs can achieve power conversion efficiencies comparable to the commonly used Spiro-OMeTAD, but with the potential for lower synthesis costs and improved stability. For example, HTMs with a spiro[fluorene-9,9′-xanthene] core, which can be synthesized from fluorene derivatives, have shown excellent performance in PSCs.

| HTM Designation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| HT1 | 17.18 | - | - | - |

| HT2 | 18.04 | 1.11 | 22.26 | 0.73 |

| p-BM | 25.49 | 1.184 | 25.77 | 0.8356 |

| ZnP-FL | 19.31 | 1.08 | 24.08 | - |

| SFX-FM | 17.29 | - | - | - |

Application in Organic Field-Effect Transistors (OFETs)

The semiconducting properties of polymers derived from this compound make them suitable for the active channel material in organic field-effect transistors. The ability to form well-ordered thin films is critical for achieving high charge carrier mobility. Fluorene-based polymers can exhibit liquid crystalline behavior, which facilitates the formation of highly oriented domains, thereby enhancing charge transport.

Donor-acceptor copolymers incorporating fluorene units have been synthesized and investigated for their OFET performance. For example, copolymers of fluorene and diketopyrrolopyrrole (DPP) have been developed. The introduction of the fluorene unit into the polymer backbone can improve the air stability of the resulting OFET devices compared to all-thiophene conjugated polymers. nsf.gov

| Polymer | Channel Type | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Fluorenone-alkylthiophene derivative | p-channel | 0.05 | - |

| Dicyanovinylene-functionalized fluorene derivative | n-channel | 0.0055 | ~10⁶ |

| Fluorenone derivative with alkylated double thiophene | p-channel | 0.02 | 10⁷ |

Development of Polymeric Host Materials for Electrophosphorescent Devices

In electrophosphorescent OLEDs (PhOLEDs), a host material is required to efficiently transfer energy to a phosphorescent guest emitter. The host material must possess a high triplet energy level to prevent back energy transfer from the guest. Poly(3,6-fluorene) derivatives have been identified as promising host materials for blue and green PhOLEDs. Unlike their poly(2,7-fluorene) counterparts, which have lower triplet energies, poly(3,6-fluorene)s possess a wider bandgap and a higher triplet energy state, making them suitable for hosting high-energy phosphorescent complexes.

The synthesis of poly(9,9'-bis(2-ethylhexyl)-3,6-fluorene) has been reported, and its application as a host in PhOLEDs has demonstrated high efficiencies, particularly for green emitting devices. This highlights the importance of the substitution pattern on the fluorene ring in determining the material's properties for specific applications.

| Host Polymer | Guest Emitter | Emission Color | Max. Luminous Efficiency (cd/A) |

| PPF-3,7SO15 | Ir(piq) | Red | 7.4 |

| PPF-3,7SO15 | Ir(mppy)₃ | Green | 27.4 |

Utilization in Dielectric Materials for Microelectronics

The demand for low-permittivity (low-k) dielectric materials is driven by the continuous miniaturization of microelectronic devices to reduce signal delay, crosstalk, and power consumption. Polyimides are widely used in microelectronics due to their excellent thermal stability and mechanical properties. Incorporating bulky and rigid structures, such as the fluorene moiety, into the polyimide backbone is an effective strategy to lower the dielectric constant.

By synthesizing diamine monomers containing the fluorene structure, which can be derived from precursors like this compound, and then polymerizing them with dianhydrides, low-k polyimide films can be fabricated. The bulky fluorene group disrupts chain packing, creating more free volume and limiting the mobility of dipoles under an electric field, which in turn reduces the dielectric constant. mdpi.com Copolyimide films containing a fluorene rigid conjugated structure have been prepared, exhibiting low dielectric constants while maintaining high thermal stability. mdpi.com

| Polymer Type | Dielectric Constant (at 10⁶ Hz) | Thermal Decomposition Temp. (Td5%) (°C) |

| Copolyimide with fluorene structure | 2.53 | 530 |

Exploration in Fluorescent Probes and Sensors

The rigid, planar structure and favorable photophysical properties of the fluorene nucleus make it an excellent scaffold for the development of fluorescent probes and sensors. The bromine atoms on this compound serve as versatile synthetic handles, allowing for the attachment of various recognition moieties and signaling units through cross-coupling reactions. This functionalization enables the creation of sophisticated chemosensors that can detect a wide range of analytes, from metal ions to nitroaromatic explosives, with high sensitivity and selectivity.

Derivatives of this compound, particularly 3,6-dibromo-9H-fluoren-9-one, are key intermediates in the synthesis of these advanced materials. leapchem.com The fluorenone core, with its inherent electron-accepting nature, is often incorporated into donor-acceptor (D-A) type structures, which are highly sensitive to their chemical environment. nih.govacs.org These materials are utilized in the development of molecular probes for various applications, including cellular imaging and the detection of environmentally significant substances. leapchem.comlabshake.comcenmed.com

The general principle behind these sensors involves a change in their fluorescence properties upon interaction with a specific analyte. This change can manifest as an enhancement ("turn-on"), a quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing) of the fluorescent signal. mdpi.com For instance, fluorenone-based Schiff base sensors have been developed for the selective recognition of iodide ions, where the interaction leads to a significant fluorescence enhancement by inhibiting intramolecular charge transfer (ICT) and restricting C=N isomerization. nih.govacs.org While many reported sensors rely on fluorescence quenching, this turn-on response is considered superior due to its higher sensitivity against a dark background. nih.govacs.org

Similarly, conjugated polymers derived from fluorene units have demonstrated exceptional sensitivity in detecting nitroaromatic compounds like 2,4,6-trinitrophenol (TNP), a common explosive. acs.org The mechanism often involves a photoinduced electron transfer (PET) from the electron-rich polymer to the electron-deficient nitroaromatic compound, resulting in significant fluorescence quenching. acs.org The high quantum yield and processability of fluorene-based polymers make them ideal for creating both solution-based and solid-state sensors. acs.org Other fluorene-based systems have been tailored for the selective detection of metal ions, such as Zn²⁺, by incorporating specific binding sites like macrocycles into the molecular structure. acs.orgnih.gov

Detailed Research Findings

The versatility of the fluorene scaffold is evident in the diverse range of analytes its derivatives have been engineered to detect. The following table summarizes the performance of various fluorescent probes and sensors based on the fluorene and fluorenone core structure, illustrating the potential applications for materials derived from this compound.

| Sensor Architecture | Target Analyte | Key Performance Metrics | Sensing Mechanism | Reference |

| Fluorenone Schiff Base (Sensor 1) | Iodide (I⁻) | Detection Limit: 8.0 nM | Fluorescence Enhancement (Inhibition of ICT and C=N Isomerization) | nih.govacs.org |

| Fluorenone Schiff Base (Sensor 2) | Iodide (I⁻) | Detection Limit: 11.0 nM | Fluorescence Enhancement (Inhibition of ICT and C=N Isomerization) | nih.govacs.org |

| Fluorene-based Conjugated Polymer (CP 1) | 2,4,6-Trinitrophenol (TNP) | Detection Limit: 3.2 pM | Fluorescence Quenching (Photoinduced Electron Transfer) | acs.org |

| Fluorene-based Conjugated Polymer (CP 2) | 2,4,6-Trinitrophenol (TNP) | Detection Limit: 5.7 pM | Fluorescence Quenching (Photoinduced Electron Transfer) | acs.org |

| Fluorene-based Conjugated Polymer (CP 3) | 2,4,6-Trinitrophenol (TNP) | Detection Limit: 6.1 pM | Fluorescence Quenching (Photoinduced Electron Transfer) | acs.org |

| Fluorenyl Macrocycle (Probe 1) | Zinc (Zn²⁺) | Binding Constant (Kₐ): ~(2–3)·10⁵ M⁻¹ | Ratiometric Fluorescence Detection | acs.orgnih.gov |

| Diphenylamine-fluorenone Derivatives | Neuroblastoma Cells | N/A (Used for cell staining) | N/A | labshake.comcenmed.com |

Photophysical and Electrochemical Characterization of 3,6 Dibromo 9h Fluorene Derivatives and Polymers

Spectroscopic Analysis for Electronic Transitions and Photoluminescence (UV-Vis Absorption and Emission Spectroscopy)

Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for probing the electronic structure of 3,6-dibromo-9H-fluorene derivatives. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the maximum absorption peak (λmax) provides insight into the π-conjugated system of the molecule.

For instance, fluorene (B118485) derivatives functionalized with electron-withdrawing groups like phosphonate (B1237965) or nitro groups exhibit distinct absorption bands. A phosphonate-containing derivative might show a λmax at approximately 383 nm, while a stronger nitro-containing analogue can shift the absorption to around 414 nm, extending into the visible region. ucf.edu Polymers based on fluorene typically display broad absorption spectra in the UV region, often with a maximum around 380-400 nm, corresponding to the π-π* transition of the conjugated backbone.

Photoluminescence spectroscopy provides information about the emissive properties of these materials after photoexcitation. Fluorene-based polymers are particularly noted for their strong blue emission. The emission spectra can reveal information about the material's purity, the presence of aggregates, and the formation of excimers, which can cause a red-shift in the emission. The difference between the absorption and emission maxima, known as the Stokes shift, is indicative of the structural reorganization in the excited state.

| Compound Type | λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Phosphonate Fluorene Derivative | 383 | - | - |

| Nitro Fluorene Derivative | 414 | - | - |

| Fluorenone-based Derivatives | ~350-450 | ~450-550 | >2500 |

Data compiled from representative studies of fluorene derivatives. ucf.eduresearchgate.net

Electrochemical Properties and Frontier Molecular Orbital Energy Level Determination (Cyclic Voltammetry and Differential Pulse Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductor materials, including derivatives of this compound. By measuring the oxidation and reduction potentials of a compound, researchers can estimate the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.

The experiment involves scanning the potential of a working electrode containing the sample and measuring the resulting current. The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. core.ac.uk

The relationships are typically:

EHOMO = -e [(Eox - E1/2(Fc/Fc⁺)) + 4.8] (eV) core.ac.uk

ELUMO = -e [(Ered - E1/2(Fc/Fc⁺)) + 4.8] (eV)

The electrochemical band gap (Eg) can be calculated as the difference between the LUMO and HOMO levels (Eg = ELUMO - EHOMO). This provides a valuable comparison to the optical band gap determined from UV-Vis spectroscopy. The ability to tune these energy levels through chemical modification is critical for aligning the energy levels of different layers within an electronic device to ensure efficient charge injection and transport. lookchem.com

| Polymer/Derivative Type | Onset Eox (V vs. Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) | Electrochemical Band Gap (eV) |

| Poly(3-octyl-thiophene) (P3OT) | ~0.79 | -5.59 | -3.76 | 1.83 |

| Phenyl C61 Butyric Acid Ester (PCBE) | ~1.07 | -5.87 | -3.91 | 1.96 |

Representative data for organic semiconductors used with fluorene-based systems, illustrating typical values obtained via CV. core.ac.uk

Thermal Analysis for Material Stability and Transitions (Thermogravimetric Analysis and Differential Scanning Calorimetry)

The operational stability and processing conditions of organic electronic devices are heavily dependent on the thermal properties of the materials used. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal behavior of this compound derivatives and polymers.

TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key metric. High thermal stability is critical for ensuring the longevity of devices, as it prevents material degradation during operation or fabrication processes that involve heating. Fluorene-based polymers often exhibit high thermal stability, with decomposition temperatures frequently exceeding 400°C. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing important phase transitions. For polymers, the glass transition temperature (Tg) is a critical parameter. It represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is desirable for maintaining the morphological stability of thin films in devices, preventing performance degradation over time. acs.orgyoutube.com For some fluorene copolymers, a Tg can be observed between 92-94°C, with other liquid crystalline phase transitions occurring at higher temperatures. acs.org

| Polymer Type | Td (5% weight loss, °C) | Tg (°C) |

| Poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) | >400 | - |

| Chiral Polyfluorene Copolymers (P2-P4) | - | 92-94 |

Data compiled from studies on various fluorene-based polymers. researchgate.netacs.org

Thin Film Morphology and Surface Characteristics (Atomic Force Microscopy and Ellipsometry)

The performance of devices based on this compound derivatives is profoundly influenced by the morphology and structure of the material in its thin-film state. Atomic Force Microscopy (AFM) and Spectroscopic Ellipsometry are indispensable tools for characterizing these properties at the nanoscale.

AFM provides high-resolution, three-dimensional images of a film's surface topography. bruker.com By scanning a sharp tip over the surface, it can map out features such as grain boundaries, domains, and surface roughness. In its tapping mode, AFM can also provide phase images, which can qualitatively differentiate between different material phases or components in a polymer blend, revealing details about phase separation and domain size. researchgate.net This information is vital for understanding how processing conditions affect the film's microstructure, which in turn impacts charge transport and device efficiency.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and complex refractive index of thin films. mdpi.com It measures the change in polarization of light upon reflection from the sample surface. By fitting the experimental data to an optical model, one can accurately determine film thickness, surface roughness, and the material's optical constants (refractive index n and extinction coefficient k) as a function of wavelength. nih.govkaust.edu.sa This technique is highly sensitive and can be used to study the anisotropic (direction-dependent) optical properties of conjugated polymer films, which is important for optimizing light outcoupling in OLEDs. aip.org

Studies on Ultrafast Optical Nonlinearities (Z-scan and Transient Absorption Spectroscopy)

The nonlinear optical (NLO) properties of fluorene derivatives are of great interest for applications in photonics, such as optical limiting and two-photon fluorescence imaging. The Z-scan technique is a widely used method to measure third-order NLO properties. uobasrah.edu.iq In this technique, a sample is moved along the propagation axis (z-axis) of a focused laser beam. By measuring the transmittance through an aperture in the far field (closed-aperture Z-scan), one can determine the sign and magnitude of the nonlinear refractive index. By measuring the total transmittance without an aperture (open-aperture Z-scan), the nonlinear absorption coefficient, such as the two-photon absorption (2PA) cross-section (σ₂), can be determined. nih.gov Fluorene derivatives have been shown to exhibit significant 2PA cross-sections, with values reported as high as 1300 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). ucf.edu

Transient Absorption Spectroscopy (TAS) is a pump-probe technique used to study the dynamics of photoexcited states on ultrafast timescales (femtoseconds to nanoseconds). acs.org A powerful "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the change in absorption. This allows researchers to track the formation and decay of excited species like excitons and triplets. TAS spectra of fluorene derivatives can reveal excited-state absorption bands and provide kinetic information, such as the lifetime of the triplet excited state, which was measured for one derivative to be approximately 19.3 µs. jkps.or.kr These studies are fundamental to understanding the photophysics that govern the efficiency of optoelectronic devices. rsc.org

| Technique | Measured Property | Typical Value for Fluorene Derivatives |

| Z-scan | 2PA Cross-section (σ₂) | 650 - 1300 GM |

| Transient Absorption | Triplet State Lifetime (τ) | ~19.3 µs |

Data compiled from NLO and TAS studies of fluorene derivatives. ucf.edujkps.or.kr

Theoretical and Computational Investigations of 3,6 Dibromo 9h Fluorene Systems

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the ground state electronic structure and equilibrium geometry of molecules. For 3,6-dibromo-9H-fluorene and its derivatives, DFT calculations are the first step in understanding their intrinsic properties. The process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, a process known as geometry optimization.

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For fluorene-based systems, a key parameter is the planarity of the fused ring system, which significantly influences π-conjugation and, consequently, the electronic properties. In a study on fluorene-based azo compounds, DFT calculations using the B3LYP functional and a 6-31+G(d,p) basis set were employed to determine the optimized geometries of both trans- and cis- isomers, revealing that the trans- isomer is more stable. nih.gov Similarly, for dibromo-9H-fluorene based dyes, the B3LYP method with a 6-31g(d) basis set is a standard for geometry optimization. acs.org

Experimental crystallographic data for the related compound 2,7-dibromo-9,9-dimethyl-9H-fluorene shows that the fluorene (B118485) core is essentially planar, a feature that is well-reproduced by DFT calculations. nih.govresearchgate.net These calculations confirm that the core carbon atoms and the bromine atoms lie in the same plane, which is crucial for the delocalization of π-electrons across the molecule.

Table 1: Representative DFT Functionals and Basis Sets for Fluorene Systems

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31g(d) | Geometry Optimization of Dibromo-9H-Fluorene Dyes acs.org |

| DFT | B3LYP | 6-31+G(d,p) | Geometry and Stability of Fluorene-Azo Dyes nih.gov |

| DFT | ωB97XD | 6-311++G(d,p) | Accurate HOMO-LUMO Gap Prediction nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

While DFT describes the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited states. mdpi.com This method is crucial for understanding and predicting the optical properties of 3,6-dibromofluorene-based materials, such as their absorption and emission of light. TD-DFT calculations can predict the vertical excitation energies, which correspond to the peaks in a UV-visible absorption spectrum, and the oscillator strengths, which relate to the intensity of these absorption bands.

The choice of the DFT functional is critical for obtaining accurate results that correlate well with experimental spectra. arxiv.org Various studies have benchmarked different functionals, with hybrid functionals like B3LYP, B3PW91, and PBE0 often providing a good balance of accuracy and computational cost for organic molecules. arxiv.orgarxiv.org For instance, TD-DFT calculations have been successfully used to explain the absorption spectra of fluorene derivatives, linking the observed peaks to specific electronic transitions, typically π-π* transitions within the conjugated fluorene system. nih.govrsc.org These calculations allow researchers to predict how chemical modifications to the 3,6-dibromofluorene core will shift the absorption and emission wavelengths, guiding the synthesis of materials with specific colors for OLED applications. researchgate.net

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a central role in the electronic and optical properties of a molecule. The HOMO energy level is related to the ionization potential (the ability to donate an electron), while the LUMO energy level relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transitions and chemical reactivity.

DFT calculations are widely used to compute the energies of these orbitals. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift (shift to longer wavelengths) in the absorption spectrum. researchgate.net In materials designed for electronic devices, the HOMO and LUMO levels determine the efficiency of charge injection and transport. For example, in OLEDs, the HOMO level of a material should align with the work function of the anode, and the LUMO level with the cathode, to ensure efficient operation.

Computational studies have shown that the HOMO-LUMO gap of fluorene derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing groups. However, accurately predicting the gap can be challenging, as the result is sensitive to the chosen DFT functional. reddit.com Functionals with a larger fraction of exact Hartree-Fock exchange, such as the range-separated functional ωB97XD, often provide more accurate predictions of the fundamental gap compared to standard functionals like B3LYP. nih.gov

Table 2: Calculated FMO Properties for a Reference Fluorene Derivative (TDCR)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| TDCR | -5.201 | -2.268 | 2.933 |

Data derived from computational studies on related fluorene systems for illustrative purposes. researchgate.net

Modeling of Intramolecular Charge Transfer (ICT) Processes

When the this compound core is functionalized with electron-donating (donor) and electron-accepting (acceptor) groups, the resulting molecule can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov In this process, an electron is promoted from a molecular orbital localized on the donor part of the molecule to an orbital localized on the acceptor part. nih.gov This phenomenon is fundamental to the operation of many organic electronic materials, including sensors and solar cells.

Computational modeling is a key tool for visualizing and quantifying ICT. By analyzing the spatial distribution of the HOMO and LUMO, chemists can predict the direction of charge transfer. Typically, in a donor-acceptor system, the HOMO is localized on the donor moiety, while the LUMO is localized on the acceptor. TD-DFT calculations can further characterize the ICT state, predicting its energy and the magnitude of the charge transferred. researchgate.net For example, in studies of donor-acceptor dyes based on a dibromo-fluorene-9-ylidene acceptor, computational analysis revealed that lengthening the conjugated spacer between the donor and acceptor leads to a bathochromic (red) shift of the ICT absorption band. acs.org In some cases, significant geometry changes can occur in the excited state, leading to a twisted intramolecular charge transfer (TICT) state, which can dramatically affect the fluorescence properties of the molecule. nih.gov

Computational Approaches for Understanding Structure-Property Relationships in 3,6-Dibromofluorene-Based Materials

A central goal in materials science is to understand the relationship between a molecule's chemical structure and its macroscopic properties. Computational chemistry provides a powerful framework for establishing these structure-property relationships for 3,6-dibromofluorene-based materials. By systematically modifying the parent structure in silico—for example, by changing the substituents at the 3, 6, or 9 positions—researchers can predict the resulting changes in geometry, electronic structure, and optical properties.

This computational screening approach allows for the rapid evaluation of a large number of candidate molecules, identifying the most promising structures for synthesis and experimental testing. For instance, theoretical calculations can predict how different donor groups attached to the 3,6-dibromofluorene core will affect the HOMO-LUMO gap, the ICT characteristics, and the absorption/emission wavelengths. This predictive power accelerates the discovery of new materials tailored for specific applications. researchgate.net

More advanced computational workflows can build comprehensive databases of calculated properties for entire libraries of virtual compounds. chemrxiv.org By analyzing these large datasets, it is possible to uncover subtle trends and correlations that might not be apparent from studying a few molecules in isolation. researchgate.net This data-driven approach, combining quantum chemical calculations with data analysis, represents the state-of-the-art in the rational design of functional organic materials based on the 3,6-dibromofluorene scaffold.

Conclusion and Future Research Directions in 3,6 Dibromo 9h Fluorene Chemistry

Emerging Synthesis Strategies for Novel 3,6-Dibromofluorene Architectures

The development of novel synthetic methodologies is paramount to unlocking the full potential of 3,6-dibromo-9H-fluorene. While traditional cross-coupling reactions have been instrumental, emerging strategies are focusing on creating more complex and tailored molecular architectures.

Future synthetic efforts will likely concentrate on:

Dendritic and Hyperbranched Structures: Moving beyond linear polymers, the synthesis of dendritic and hyperbranched polymers based on a 3,6-dibromofluorene core is an area of growing interest. These three-dimensional structures can offer improved solubility, processability, and unique photophysical properties due to their globular shape and high density of functional groups.

Supramolecular Assembly: The design of 3,6-dibromofluorene derivatives capable of self-assembly into well-defined supramolecular structures is a promising avenue. tue.nl By incorporating recognition motifs, researchers can create ordered materials such as nanofibers, gels, and liquid crystals with anisotropic properties suitable for advanced electronic applications. tue.nl

"Click" Chemistry Approaches: The use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and modular approach to synthesizing complex fluorene-based architectures. This strategy allows for the straightforward introduction of a wide variety of functional groups, enabling the fine-tuning of material properties.

| Synthesis Strategy | Potential Architecture | Key Advantages |

| Dendrimerization | Dendrimers, Hyperbranched Polymers | Improved solubility, unique photophysics |

| Supramolecular Chemistry | Nanofibers, Organogels, Liquid Crystals | Anisotropic properties, ordered materials |

| "Click" Chemistry | Functionalized Oligomers and Polymers | High efficiency, modularity, functional diversity |

Advanced Material Integration and Device Architectures

The successful integration of 3,6-dibromofluorene-based materials into advanced device architectures is a critical step towards their real-world application. A key area of development is in the realm of flexible and wearable electronics, where the mechanical properties of organic materials are a significant advantage. wordpress.commdpi.com

Future research in this area will focus on:

Flexible Organic Light-Emitting Diodes (OLEDs): The development of flexible OLEDs requires materials that can withstand mechanical stress without compromising performance. Research will focus on designing 3,6-dibromofluorene copolymers with flexible linkers and optimizing thin-film deposition techniques on flexible substrates. wordpress.commdpi.commdpi.com

Organic Photovoltaics (OPVs): In the field of OPVs, 3,6-dibromofluorene derivatives are being explored as both donor and acceptor materials. mdpi.comsciengine.com Future work will involve the design of novel fluorene-based copolymers with tailored energy levels to maximize exciton (B1674681) dissociation and charge transport, leading to higher power conversion efficiencies in both rigid and flexible solar cells. mdpi.comresearchgate.net

Multi-layer Device Fabrication: Advanced device architectures often require the sequential deposition of multiple layers of different materials. Research into solution-processing techniques and orthogonal solvents will be crucial to prevent the dissolution of underlying layers during the fabrication of multi-layer devices incorporating 3,6-dibromofluorene-based materials.

| Device Application | Key Integration Challenge | Future Research Focus |

| Flexible OLEDs | Mechanical stability, thin-film uniformity | Copolymers with flexible linkers, advanced deposition |

| Organic Photovoltaics | Energy level matching, morphology control | Novel donor-acceptor copolymers, blend optimization |

| Multi-layer Devices | Interlayer mixing during solution processing | Orthogonal solvent systems, cross-linkable materials |

Interdisciplinary Research with this compound Scaffolds

The unique photophysical properties of fluorene (B118485) derivatives make them attractive candidates for applications beyond traditional electronics, extending into the realms of biology and analytical chemistry. This interdisciplinary approach is expected to yield innovative solutions to complex scientific problems.

Promising areas of interdisciplinary research include:

Bioimaging and Sensing: Functionalized 3,6-dibromofluorene derivatives are being investigated as fluorescent probes for bioimaging. nih.gov Their high quantum yields and sensitivity to the local environment can be exploited to visualize cellular structures and processes. Future research will focus on improving the water solubility, biocompatibility, and target specificity of these probes. nih.govresearchgate.net

Chemosensors: The fluorene scaffold can be readily modified with specific recognition units to create highly selective and sensitive chemosensors for the detection of ions and small molecules. nih.govresearchgate.net Research will continue to explore new receptor designs and sensing mechanisms to target a wider range of analytes with lower detection limits. nih.govresearchgate.net

Theranostics: The combination of diagnostic and therapeutic functionalities in a single molecular platform, known as theranostics, is a rapidly emerging field. This compound derivatives could be designed to not only image diseased tissues but also to act as photosensitizers for photodynamic therapy.

| Interdisciplinary Field | Application | Future Research Direction |

| Bioimaging | Fluorescent probes for cellular imaging | Improved water solubility, biocompatibility, targeting |

| Chemical Sensing | Selective detection of ions and molecules | Novel receptor designs, lower detection limits |

| Theranostics | Combined imaging and therapy | Photosensitizer development, targeted delivery |

Computational Design and Predictive Modeling for Next-Generation Fluorene-Based Materials

Computational chemistry and machine learning are becoming indispensable tools in the design and discovery of new materials, offering the potential to accelerate the research and development cycle significantly.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT will continue to be a cornerstone for predicting the electronic and optical properties of new 3,6-dibromofluorene derivatives. nih.govresearchgate.netresearchgate.net These calculations can guide synthetic efforts by identifying promising candidates with desired properties, such as specific emission wavelengths or energy levels, before they are synthesized in the lab. nih.govresearchgate.netresearchgate.net

Machine Learning (ML) for Property Prediction: Machine learning models can be trained on existing experimental and computational data to predict the properties of novel fluorene-based materials with high accuracy and speed. researchgate.netresearchgate.netyoutube.com This data-driven approach can be used to screen large virtual libraries of compounds to identify high-performance candidates for specific applications. researchgate.netresearchgate.netyoutube.com

Inverse Design: A particularly exciting future direction is the use of inverse design algorithms. Instead of predicting the properties of a given molecule, these algorithms can design a molecule with a specific set of desired properties. This "materials-by-design" approach has the potential to revolutionize the discovery of next-generation fluorene-based materials.

| Computational Method | Application in Fluorene Chemistry | Future Outlook |

| Density Functional Theory (DFT) | Prediction of electronic and optical properties | Increased accuracy and application to larger systems |

| Machine Learning (ML) | High-throughput screening and property prediction | Development of more robust and transferable models |

| Inverse Design | De novo design of materials with target properties | Autonomous discovery of novel fluorene architectures |

Q & A

Q. What are the common synthetic routes for preparing 3,6-dibromo-9H-fluorene, and how do reaction conditions influence yield and purity?

The synthesis typically involves electrophilic aromatic bromination of 9H-fluorene. Key steps include:

- Regioselective bromination : Using Br₂ in the presence of Lewis acids (e.g., FeBr₃) to direct bromine to the 3,6-positions. Steric and electronic factors favor these positions over 2,7- or 1,8-substitutions .

- Reaction optimization : Temperature control (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or carbon disulfide) to minimize side reactions like over-bromination. Inert atmospheres (N₂/Ar) prevent oxidation of intermediates .

- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 60–85% depending on stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns and confirm regioselectivity. Deshielding effects from bromine atoms are observed in aromatic proton signals .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. High-resolution data (>0.8 Å) are critical for distinguishing bromine positions in disordered crystals .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (M.Wt = 326.02 g/mol) and isotopic patterns characteristic of dibromo compounds .

Q. How do bromine substituents influence the solubility and stability of this compound?

Bromine increases molecular weight and polarizability, reducing solubility in nonpolar solvents (e.g., hexane) but enhancing it in halogenated solvents (e.g., chloroform). Stability is affected by:

- Photodegradation : UV light can cleave C-Br bonds; storage in amber vials at 2–8°C is recommended .

- Thermal stability : Decomposition occurs above 200°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Discrepancies often arise from:

- Crystal twinning : Use SHELXD for initial phasing and SHELXL for refinement. Twinning parameters (e.g., BASF in SHELXL) improve R-factor convergence .

- Disordered bromine positions : Apply restraints (e.g., DFIX in SHELXL) to model partial occupancies. Cross-validate with NMR and computational data (DFT) .

Q. What methodological approaches are used to analyze the electronic effects of bromine substituents on the photophysical properties of this compound?

- UV-Vis spectroscopy : Compare absorption maxima (λₘₐₓ) with unsubstituted fluorene. Bromine red-shifts λₘₐₓ due to increased conjugation and heavy-atom effects .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electron density maps to quantify charge distribution. Software like Gaussian or ORCA is used .

- Fluorescence quenching studies : Measure quantum yield reductions caused by bromine’s spin-orbit coupling effects .

Q. Why does bromination of 9H-fluorene preferentially occur at the 3,6 positions under specific conditions?

Regioselectivity is governed by:

- Electronic effects : Electron-donating groups (if present) direct bromine to para/meta positions. In unsubstituted fluorene, symmetry and resonance stabilization favor 3,6-substitution .

- Steric hindrance : Bulky substituents at the 9-position (e.g., phenyl groups) disfavor bromination at adjacent positions .

Q. How is this compound utilized in the development of organic electronic materials?

Applications include:

- Polymer precursors : Suzuki coupling with boronic acids creates conjugated polymers for OLEDs. Methodology: Optimize catalyst (Pd(PPh₃)₄) and solvent (THF/H₂O) ratios .

- Charge-transport studies : Time-of-flight (TOF) measurements assess hole mobility in thin films. Bromine enhances intermolecular interactions, improving conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.